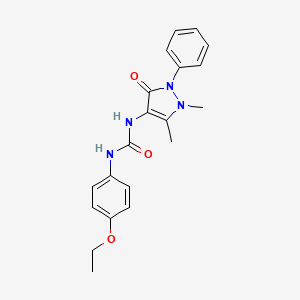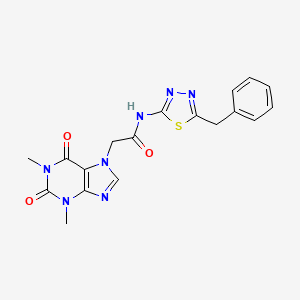![molecular formula C22H17ClN2O2 B3537369 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide](/img/structure/B3537369.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide typically involves the following steps:
-
Formation of Benzoxazole Ring: : The benzoxazole ring is synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions. This reaction is often carried out in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride.
-
Attachment of Phenylpropanamide Moiety: : The benzoxazole intermediate is then reacted with 3-phenylpropanoic acid or its derivatives. This step usually involves the formation of an amide bond, which can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors to ensure consistent quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylpropanamide moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH₃) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Methoxy-substituted derivatives.
Applications De Recherche Scientifique
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide has been explored for various scientific research applications:
-
Medicinal Chemistry: : This compound has shown potential as a pharmacophore in the design of new drugs. Its benzoxazole core is known for its antimicrobial, anti-inflammatory, and anticancer properties.
-
Biology: : In biological studies, it has been used as a probe to investigate enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
-
Materials Science: : The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
-
Pharmacology: : It has been studied for its potential effects on various biological pathways, including those involved in neurodegenerative diseases and metabolic disorders.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Pathway Interference: By modulating key signaling pathways, the compound can alter cellular processes such as apoptosis, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide
- N-(4-amino-2-chlorophenyl)phthalimide
Uniqueness
Compared to similar compounds, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide stands out due to its specific substitution pattern and the presence of the phenylpropanamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse research applications.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-18-9-5-4-8-17(18)22-25-19-14-16(11-12-20(19)27-22)24-21(26)13-10-15-6-2-1-3-7-15/h1-9,11-12,14H,10,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMTJCIMPKPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B3537289.png)
![N-(4-tert-butylphenyl)-3-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B3537292.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B3537299.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-nitrobenzamide](/img/structure/B3537305.png)
![2-(4-bromophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B3537318.png)
![1-[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]-3-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3537320.png)
![7-(2-FURYLMETHYL)-8,9-DIPHENYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B3537328.png)
![3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3537338.png)
![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B3537350.png)
![12,14-dimethyl-17-phenyl-9-propyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B3537354.png)


![1-[(4-bromophenyl)carbonothioyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3537377.png)
![N-(3-chlorophenyl)-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B3537383.png)
